4-[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C22H28N4O2S2 and its molecular weight is 444.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine (CAS No. 393129-91-4) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a thieno[2,3-d]pyrimidine core substituted with a sulfonylpiperazine moiety and a tert-butylphenyl group. The chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Inhibition of Enzymes : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes involved in metabolic processes.
- Receptor Modulation : The piperazine ring may interact with neurotransmitter receptors, potentially influencing neurological pathways.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cell lines by inducing apoptosis.
- Antidepressant-like Effects : Animal models have demonstrated potential antidepressant effects, possibly through serotonin receptor modulation.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in vitro and in vivo.
Table 1: Summary of Biological Activity Studies
Study Type | Findings | Reference |
---|---|---|
In Vitro Cell Line | Inhibition of cancer cell proliferation | |
Animal Model | Antidepressant-like behavior observed | |
In Vivo Inflammation | Reduction in inflammatory markers |
Detailed Findings
-
Antitumor Activity :
- A study conducted on various cancer cell lines revealed that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
-
Antidepressant Effects :
- In a rodent model of depression, administration of the compound resulted in decreased immobility in the forced swim test, indicating an antidepressant-like effect. This was associated with increased levels of serotonin and norepinephrine in the brain.
-
Anti-inflammatory Activity :
- Research involving lipopolysaccharide (LPS)-induced inflammation in mice showed that treatment with the compound led to a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Properties
IUPAC Name |
4-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2S2/c1-15-16(2)29-21-19(15)20(23-14-24-21)25-10-12-26(13-11-25)30(27,28)18-8-6-17(7-9-18)22(3,4)5/h6-9,14H,10-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTGYRUIQQDQTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001320863 |
Source
|
Record name | 4-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001320863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85200107 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
393129-91-4 |
Source
|
Record name | 4-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001320863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.